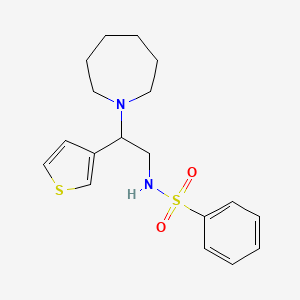
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O2S2 and its molecular weight is 364.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its complex structure which includes an azepane ring and a thiophene moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O2S2, with a molecular weight of 364.52 g/mol. The compound is soluble in various solvents, which enhances its applicability in biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O2S2 |
| Molecular Weight | 364.52 g/mol |
| Solubility | Soluble |
This compound primarily acts as an inhibitor of protein tyrosine phosphatases (PTPases) . PTPases are crucial in regulating various cellular processes, including signal transduction pathways that control cell growth and differentiation. By inhibiting these enzymes, the compound may play a role in the treatment of diseases associated with dysregulated PTPase activity, such as certain cancers and autoimmune disorders.
Inhibition of Protein Tyrosine Phosphatases
Research indicates that this compound selectively inhibits specific PTPases. This inhibition can lead to altered cellular signaling pathways, potentially resulting in therapeutic effects against malignancies and inflammatory conditions. The compound's unique structural features enhance its binding affinity and specificity towards these targets.
Case Studies and Experimental Findings
- Cell Viability Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937). The IC50 values observed were comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in treated cells, suggesting that it may trigger programmed cell death through the modulation of PTPase activity .
- Comparative Studies : In comparative studies with related compounds, this compound demonstrated superior inhibition of certain PTPases compared to simpler sulfonamides, highlighting its unique biological profile.
Research Applications
The compound has potential applications in various fields:
- Pharmacology : As a lead compound for developing new therapeutic agents targeting PTPases.
- Cancer Research : Investigating its efficacy in combination therapies for enhanced anticancer activity.
- Inflammatory Diseases : Exploring its role in modulating immune responses through PTPase inhibition.
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c21-24(22,17-8-4-3-5-9-17)19-14-18(16-10-13-23-15-16)20-11-6-1-2-7-12-20/h3-5,8-10,13,15,18-19H,1-2,6-7,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGKBSRRLJXKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














